3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
Overview
Description
“3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol” is a chemical compound with the molecular formula C15H12BrFO3 . It is also known as ethyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol” consists of a phenol group (a benzene ring with a hydroxyl group), an ethoxycarbonyl group (an ester of ethyl and a carboxylic acid), and halogen atoms of bromine and fluorine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.16 g/mol . Predicted properties include a boiling point of 452.5±45.0 °C and a density of 1.487±0.06 g/cm3 .Scientific Research Applications
Oxidation and Water Treatment
Bromophenols (BrPs) are investigated for their oxidation kinetics and the formation of brominated polymeric products during water treatment processes. Studies reveal that BrPs exhibit appreciable reactivity towards oxidants like potassium permanganate and persulfate, leading to the production of brominated dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls. These findings highlight concerns regarding the formation of potentially toxic byproducts during water treatment and emphasize the need for understanding the fate of BrPs in aquatic environments (Jiang et al., 2014), (Luo et al., 2019).
Antibacterial Properties
Bromophenols derived from marine algae, such as Rhodomela confervoides, have shown promising antibacterial properties. Compounds isolated from these algae were found to exhibit moderate to strong activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Xu et al., 2003).
Biological Activity and Drug Development
Research on bromophenol derivatives has explored their potential in drug development, especially as carbonic anhydrase inhibitors and anticancer agents. Novel bromophenol compounds have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase, showing promise for therapeutic applications. Additionally, certain bromophenol derivatives have been identified to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as anticancer drugs (Akbaba et al., 2013), (Guo et al., 2018).
properties
IUPAC Name |
ethyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIBDYPEPVVATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686475 | |
Record name | Ethyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol | |
CAS RN |
1261977-17-6 | |
Record name | Ethyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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